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Compound of Interest

Compound Name: BnO-PEG4-OH

Cat. No.: B1666790

For Researchers, Scientists, and Drug Development Professionals

Introduction

BnO-PEG4-OH is a versatile, monodisperse polyethylene glycol (PEG) linker that plays a
crucial role in the functionalization of small molecules for various biomedical applications. Its
structure, featuring a benzyl-protected hydroxyl group at one terminus and a free hydroxyl
group at the other, connected by a tetraethylene glycol spacer, imparts a unique combination of
properties. The PEG component enhances aqueous solubility and can reduce the
iImmunogenicity of the conjugated molecule, while the terminal functional groups allow for
sequential, controlled chemical modifications.

This document provides detailed application notes and experimental protocols for the use of
BnO-PEG4-OH in the functionalization of small molecules, with a particular focus on its
application as a linker in the development of Proteolysis Targeting Chimeras (PROTACS).

Chemical Properties
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Property Value

2-(2-(2-(2-
(benzyloxy)ethoxy)ethoxy)ethoxy)ethan-1-ol

Chemical Name

CAS Number 86259-87-2

Molecular Formula C15H2405

Molecular Weight 284.35 g/mol

Appearance Colorless to light yellow liquid

Solubility Soluble in DMSO, DMF, DCM
Applications

The primary application of BnO-PEG4-OH is as a flexible linker in the synthesis of
heterobifunctional molecules, most notably PROTACs.[1][2][3] PROTACSs are designed to
recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent
degradation of the target protein by the proteasome.[4] The length and flexibility of the PEG
linker are critical for the formation of a stable ternary complex between the target protein, the
PROTAC, and the E3 ligase, which ultimately determines the efficiency of protein degradation.

Beyond PROTACS, the principles of functionalizing small molecules with BnO-PEG4-OH can
be extended to other areas of drug development, including:

o Targeted Drug Delivery: The PEG linker can improve the pharmacokinetic properties of a
drug, and the terminal functional groups can be used to attach targeting ligands.

e Bioconjugation: BnO-PEG4-OH can be used to link small molecules to proteins, antibodies,
or other biomolecules.

Experimental Protocols

The functionalization of a small molecule using BnO-PEG4-OH typically involves a multi-step
synthetic sequence. The following protocols provide a general framework for these
transformations. Researchers should adapt and optimize these protocols based on the specific
properties of their small molecule of interest.
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Protocol 1: Activation of BhO-PEG4-OH via Tosylation

This protocol describes the activation of the terminal hydroxyl group of BnO-PEG4-OH by
converting it into a better leaving group, a tosylate. This tosylated intermediate can then be
readily displaced by a nucleophile, such as a phenol or an amine on the small molecule to be
functionalized.

Materials:

e BnO-PEG4-OH

e p-Toluenesulfonyl chloride (TsCI)

o Triethylamine (TEA) or Pyridine

¢ Dichloromethane (DCM), anhydrous
o Magnetic stirrer and stir bar

* Ice bath

» Round-bottom flask

o Standard glassware for agueous workup and extraction
« Silica gel for column chromatography
Procedure:

e Dissolve BnO-PEG4-OH (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert
atmosphere (e.g., nitrogen or argon).

e Cool the solution to 0 °C using an ice bath.
e Add triethylamine (1.5 eq) or pyridine (1.5 eq) to the solution and stir for 10 minutes.

e Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the reaction mixture.
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» Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography
(TLC).

e Once the reaction is complete (typically 2-4 hours), quench the reaction by adding water.
o Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

o Combine the organic layers and wash sequentially with 1 M HCI, saturated NaHCO3
solution, and brine.

e Dry the organic layer over anhydrous Na2S04, filter, and concentrate under reduced
pressure.

 Purify the crude product by silica gel column chromatography to obtain the tosylated BnO-
PEG4 derivative (BnO-PEG4-OTs).

Protocol 2: Conjugation of a Small Molecule to Activated
BnO-PEG4-OTs

This protocol outlines the coupling of a small molecule containing a nucleophilic group (e.g., a
phenol or amine) to the activated BnO-PEG4-OTs.

Materials:
e BnO-PEG4-OTs (from Protocol 1)
o Small molecule with a nucleophilic handle (e.g., -OH, -NH2)

o Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) for phenolic coupling, or a
non-nucleophilic base like DIEA for amine coupling.

o Dimethylformamide (DMF), anhydrous
e Magnetic stirrer and stir bar
» Round-bottom flask

o Standard glassware for workup and purification
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Procedure:

Dissolve the small molecule (1.0 eq) and BnO-PEG4-OTs (1.2 eq) in anhydrous DMF in a
round-bottom flask under an inert atmosphere.

o Add the appropriate base (e.g., K2CO3, 2.0 eq for phenols; DIEA, 2.0 eq for amines).

» Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir until the reaction
is complete, as monitored by TLC or LC-MS.

e Cool the reaction to room temperature and quench with water.
o Extract the product with a suitable organic solvent (e.g., ethyl acetate).
» Wash the combined organic layers with water and brine.

» Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced
pressure.

o Purify the crude product by an appropriate method (e.g., column chromatography,
preparative HPLC) to yield the BnO-PEG4-functionalized small molecule.

Protocol 3: Deprotection of the Benzyl Group and
Conversion to a Carboxylic Acid

This protocol describes the removal of the benzyl protecting group to reveal a terminal hydroxyl
group, which is then oxidized to a carboxylic acid. This carboxylic acid is a key functional
handle for subsequent conjugation reactions, such as amide bond formation with an amine-
containing molecule.

Materials:
e BnO-PEG4-functionalized small molecule
o Palladium on carbon (Pd/C, 10 wt%)

e Hydrogen gas (H2) or a hydrogen transfer reagent (e.g., ammonium formate)
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Methanol or Ethanol

Jones reagent (CrO3 in sulfuric acid) or other suitable oxidizing agent (e.g., TEMPO/bleach)

Acetone

Standard glassware for filtration and reaction setup
Procedure (Deprotection):

¢ Dissolve the BhO-PEG4-functionalized small molecule in methanol or ethanol in a flask
suitable for hydrogenation.

o Carefully add a catalytic amount of Pd/C to the solution.

o Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a
balloon).

 Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or
LC-MS).

« Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

o Concentrate the filtrate under reduced pressure to obtain the deprotected HO-PEG4-
functionalized small molecule.

Procedure (Oxidation):

Dissolve the deprotected alcohol in acetone and cool to 0 °C.

Slowly add Jones reagent dropwise until a persistent orange color is observed.

Stir the reaction at 0 °C for 1-2 hours.

Quench the reaction by adding isopropanol until the orange color disappears.

Remove the acetone under reduced pressure and add water to the residue.

Extract the aqueous layer with a suitable organic solvent.
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 Dry, filter, and concentrate the organic layer to yield the carboxylic acid-terminated product.

Protocol 4: EDC/NHS Coupling to a Primary Amine

This protocol details the conjugation of the carboxylic acid-terminated PEGylated small
molecule to a molecule containing a primary amine (e.g., a ligand for an E3 ligase in PROTAC
synthesis) using EDC/NHS chemistry.[5][6][7][8]

Materials:

» HOOC-PEG4-functionalized small molecule

¢ Amine-containing molecule

o 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
e N-Hydroxysuccinimide (NHS)

e Anhydrous DMF or DMSO

» N,N-Diisopropylethylamine (DIEA)

e Magnetic stirrer and stir bar

» Reaction vials

Procedure:

Dissolve the HOOC-PEG4-functionalized small molecule (1.0 eq), NHS (1.2 eq), and EDC
(1.5 eq) in anhydrous DMF or DMSO.

 Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.

 |In a separate vial, dissolve the amine-containing molecule (1.0 eq) and DIEA (2.0 eq) in
anhydrous DMF or DMSO.

o Add the solution of the amine-containing molecule to the activated ester solution.

« Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.
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e Upon completion, the reaction mixture can often be directly purified by preparative HPLC to
isolate the final conjugate.

Data Presentation

The following table provides representative quantitative data for a highly potent BET degrader,
ARV-771, which utilizes a PEG-based linker.[9][10][11][12] This data illustrates the type of
quantitative information that should be generated when evaluating a novel small molecule
functionalized with BnO-PEG4-OH for PROTAC applications.

Parameter ARV-771
Target(s) BRD2, BRD3, BRD4
E3 Ligase Ligand Von Hippel-Lindau (VHL)
DC50 (Degradation Concentration 50%) <1nM
) Castration-Resistant Prostate Cancer (CRPC)
Cell Line _
cell lines
Induces apoptosis and tumor regression in
Effect
xenograft models[9][10]
c-MYC IC50 <1nM
Visualizations
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Caption: The Ubiquitin-Proteasome System for targeted protein degradation.

Experimental Workflow: PROTAC Synthesis and
Evaluation
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Caption: General workflow for the synthesis and evaluation of a PROTAC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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